

Technical Guide: Bpin-Bedaquiline - A Precursor for Radiolabeling and Tuberculosis Research

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Compound of Interest

Compound Name: *Bpin-Bedaquiline*

Cat. No.: *B15550269*

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This technical guide provides an in-depth overview of **Bpin-Bedaquiline**, a boronic ester derivative of the anti-tuberculosis drug Bedaquiline. This document is intended for researchers, scientists, and drug development professionals interested in the application of **Bpin-Bedaquiline**, particularly in the context of radiolabeling for positron emission tomography (PET) imaging in tuberculosis (TB) research.

Core Compound Data

Bpin-Bedaquiline serves as a crucial precursor for the synthesis of radiolabeled Bedaquiline, enabling advanced imaging studies to understand the pharmacokinetics and biodistribution of this important anti-TB drug.[\[1\]](#)[\[2\]](#)

Property	Value	Source
CAS Number	2375174-10-8	[2]
Molecular Formula	C ₃₈ H ₄₃ BN ₂ O ₄	[1]
Molecular Weight	602.57 g/mol	[2]
Appearance	White to off-white solid	[2]

Synthesis and Experimental Protocols

The primary application of **Bpin-Bedaquiline** is in the radiosynthesis of ⁷⁶Br-Bedaquiline, a positron-emitting radiotracer for PET imaging.[1][2] The following protocols are based on methodologies described in the scientific literature.

Synthesis of Bpin-Bedaquiline (Precursor)

The synthesis of **Bpin-Bedaquiline** is achieved through a palladium-catalyzed borylation reaction of Bedaquiline.[1]

Materials:

- Bedaquiline
- Bis(pinacolato)diboron (B₂pin₂)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Potassium acetate (KOAc)
- Dioxane
- Dichloromethane (DCM)

Protocol:

- Dissolve Bedaquiline in dioxane.
- Add Bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate to the solution.
- Heat the reaction mixture at 80°C for 16 hours under an inert atmosphere.
- After cooling to room temperature, dilute the mixture with dichloromethane.
- Purify the product using appropriate chromatographic techniques.

Radiosynthesis of ⁷⁶Br-Bedaquiline from Bpin-Bedaquiline

76Br-Bedaquiline is synthesized by reacting **Bpin-Bedaquiline** with an ammonium salt of bromine-76.[1]

Materials:

- **Bpin-Bedaquiline**
- Aqueous bromide-76 (76Br)
- Ammonium hydroxide
- Dimethyl sulfoxide (DMSO)

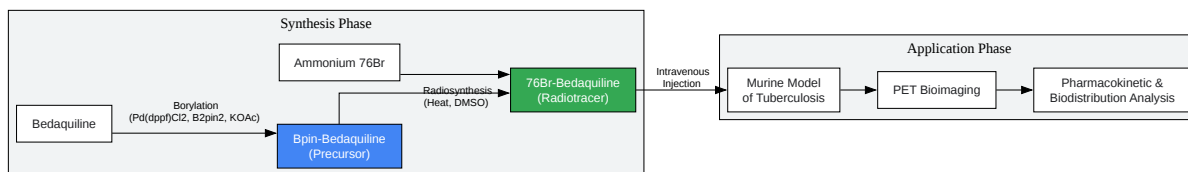
Protocol:

- Neutralize aqueous bromide-76 with ammonium hydroxide and concentrate the solution.
- Add a solution of **Bpin-Bedaquiline** in DMSO to the concentrated bromide-76 solution.
- Heat the mixture at 100°C for 20 minutes.
- Isolate and purify 76Br-Bedaquiline using preparative High-Performance Liquid Chromatography (HPLC).
- Confirm the identity of the labeled compound by co-injection with a standard of non-radiolabeled Bedaquiline using analytical HPLC.

Signaling Pathways and Experimental Workflows

Currently, there is limited public information available on the specific signaling pathways directly modulated by **Bpin-Bedaquiline** itself, as its primary role is a synthetic precursor. The biological activity of interest lies with its parent compound, Bedaquiline, which targets the ATP synthase of *Mycobacterium tuberculosis*. [3][4][5][6]

The experimental workflow involving **Bpin-Bedaquiline** is centered on its use in producing radiolabeled Bedaquiline for in vivo imaging studies.



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Caption: Experimental workflow from Bedaquiline to PET imaging analysis.

Conclusion

Bpin-Bedaquiline is a key intermediate that facilitates the synthesis of radiolabeled Bedaquiline for preclinical research. The ability to non-invasively track the distribution of Bedaquiline in vivo using PET imaging provides invaluable insights into its pharmacokinetic properties and its penetration into sites of Mycobacterium tuberculosis infection.[1][2] This technical guide summarizes the essential information regarding its synthesis and application, providing a foundation for researchers to utilize this compound in their studies aimed at combating tuberculosis.

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References

- 1. Radiosynthesis and PET Bioimaging of 76Br-Bedaquiline in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and PET Bioimaging of 76Br-Bedaquiline in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
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